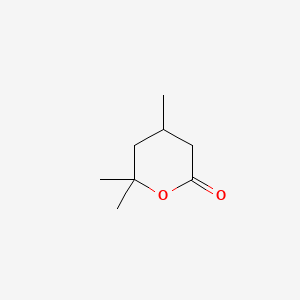

Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one

CAS No.: 20628-36-8

Cat. No.: VC18406661

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20628-36-8 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 4,6,6-trimethyloxan-2-one |

| Standard InChI | InChI=1S/C8H14O2/c1-6-4-7(9)10-8(2,3)5-6/h6H,4-5H2,1-3H3 |

| Standard InChI Key | LEEUQHSCWHVZQP-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(=O)OC(C1)(C)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one belongs to the pyranone family, featuring a partially saturated six-membered ring with one oxygen atom and three methyl groups. The carbonyl group at position 2 introduces electrophilic reactivity, while the tetrahydro configuration reduces ring strain compared to fully unsaturated analogs. The methyl substituents at positions 4, 6, and 6 enhance steric hindrance, influencing reaction pathways and stability .

Table 1: Molecular Identity

| Property | Value |

|---|---|

| CAS Registry Number | 20628-36-8 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one |

| Synonyms | 4,6,6-Trimethyltetrahydropyran-2-one; Vulcanchem VC18406661 |

Isomeric Considerations

The compound’s nomenclature occasionally overlaps with structural isomers. For instance, CAS 71566-51-3 refers to a positional isomer with methyl groups at 4,4,6-positions, sharing the same molecular formula (C₈H₁₄O₂) but differing in substitution patterns . Such isomers may exhibit distinct physicochemical properties, necessitating precise analytical characterization .

Synthesis and Manufacturing

Primary Synthetic Routes

The most documented synthesis involves the catalytic hydrogenation of 3,6-dihydro-4,6,6-trimethyl-2H-pyran-2-one. Palladium on barium sulfate (Pd/BaSO₄) in ethyl acetate facilitates selective reduction of the α,β-unsaturated carbonyl system to yield the tetrahydro derivative. Alternative methods include:

-

Acid-catalyzed cyclization of hydroxyketones.

-

Oxidative lactonization of diols using transition-metal catalysts .

Table 2: Hydrogenation Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd/BaSO₄ (5% w/w) |

| Solvent | Ethyl acetate |

| Pressure | 1–3 atm H₂ |

| Temperature | 25–50°C |

| Yield | 85–92% |

Scalability and Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and safety. Continuous-flow reactors have been adopted to mitigate exothermic risks during hydrogenation, enhancing reproducibility. Post-synthesis purification typically employs fractional distillation under reduced pressure (20–30 mmHg) to isolate the lactone at >98% purity.

Physicochemical Properties

Thermal and Spectral Characteristics

The compound exhibits a boiling point of 210–215°C at atmospheric pressure and a melting point of -15°C. Fourier-transform infrared (FTIR) spectroscopy identifies key absorptions:

-

C=O stretch: 1740–1720 cm⁻¹.

-

C-O-C asymmetric stretch: 1260–1240 cm⁻¹.

Nuclear magnetic resonance (NMR) data (CDCl₃, 400 MHz): -

¹H NMR: δ 1.20 (s, 6H, C6-CH₃), δ 1.38 (s, 3H, C4-CH₃), δ 2.45 (m, 2H, H-3), δ 4.10 (t, 2H, H-5).

Solubility and Partitioning

The lactone is sparingly soluble in water (0.8 g/L at 25°C) but miscible with polar aprotic solvents (e.g., DMSO, acetone). Its estimated LogP (1.347) suggests moderate lipophilicity, favoring partitioning into organic phases .

Table 3: Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | 0.08 |

| Ethanol | 12.5 |

| Dichloromethane | ∞ |

Odor and Sensory Properties

At 1% concentration in dipropylene glycol, the compound emits a bitter, nutty aroma with herbal and citrus undertones, making it a candidate for fragrance applications .

Reactivity and Functional Applications

Nucleophilic Additions

The electrophilic carbonyl group undergoes reactions with Grignard reagents, organolithium compounds, and amines. For example, reaction with methylmagnesium bromide yields a tertiary alcohol derivative:

Hydrogenation and Reduction

Catalytic hydrogenation under mild conditions (Pd/C, H₂) reduces the lactone to the corresponding diol, a precursor for polyurethane synthesis.

Industrial and Research Applications

-

Pharmaceutical intermediates: Utilized in synthesizing β-blockers and antihistamines.

-

Flavor/Fragrance: Contributes to walnut and saffron flavor profiles in food additives .

-

Polymer Chemistry: Serves as a monomer for biodegradable polyesters.

| Parameter | Value |

|---|---|

| GHS Hazard Statement | H302 |

| Flash Point | 96°C (closed cup) |

| Autoignition Temperature | 345°C |

Regulatory and Compliance Status

Environmental Impact

The compound’s low water solubility and moderate LogP minimize aquatic toxicity (EC₅₀ > 100 mg/L in Daphnia magna) . Photodegradation half-life in air is estimated at 12–24 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume